molecular formula C6H16Cl2N2 B6333320 2-(Azetidin-3-yl)propan-2-amine;dihydrochloride CAS No. 2411641-80-8

2-(Azetidin-3-yl)propan-2-amine;dihydrochloride

Cat. No.: B6333320
CAS No.: 2411641-80-8
M. Wt: 187.11 g/mol
InChI Key: FONOUOVEMCPADS-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yl)propan-2-amine dihydrochloride is a bicyclic amine compound featuring a four-membered azetidine ring fused to a branched propan-2-amine backbone. The dihydrochloride salt form enhances its stability and solubility, making it suitable for pharmaceutical research and synthesis.

Properties

IUPAC Name

2-(azetidin-3-yl)propan-2-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2ClH/c1-6(2,7)5-3-8-4-5;;/h5,8H,3-4,7H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONOUOVEMCPADS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CNC1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yl)propan-2-amine;dihydrochloride typically involves the reaction of azetidine with isopropylamine under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt . The reaction conditions include maintaining a temperature range of 0-8°C to ensure the stability of the compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yl)propan-2-amine;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its molecular formula C6H14Cl2NC_6H_{14}Cl_2N and a molecular weight of approximately 171.09 g/mol. The dihydrochloride form enhances its solubility in water, making it suitable for various applications in pharmacology and organic synthesis.

Scientific Research Applications

1. Medicinal Chemistry

  • Therapeutic Potential : 2-(Azetidin-3-yl)propan-2-amine; dihydrochloride has been investigated for its biological activity, particularly in drug development targeting neurological disorders. Preliminary studies suggest that it may interact with specific biological targets, modulating cellular processes .
  • Antiproliferative Effects : Research indicates that compounds related to this azetidine derivative exhibit antiproliferative effects in cancer cell lines, suggesting potential as anticancer agents .

2. Organic Synthesis

  • Building Block for Complex Molecules : The compound serves as a building block for synthesizing more complex molecules, particularly in the development of polyamines through ring-opening polymerization. This application is crucial for creating materials with tailored properties.
  • Chemical Reactivity : It can undergo various chemical reactions including oxidation, reduction, and substitution, which are essential for synthesizing derivatives with enhanced biological activity or specificity.

Industrial Applications

1. Material Science

  • CO2 Adsorption : The compound has potential applications in creating materials designed for CO2 adsorption, contributing to environmental sustainability efforts.
  • Chelation Agents : Its unique structure allows it to function as a chelation agent, which can be useful in various industrial processes requiring metal ion binding.

Comparative Analysis of Related Compounds

To better understand the uniqueness of 2-(Azetidin-3-yl)propan-2-amine; dihydrochloride, a comparison with structurally similar compounds is provided below:

Compound NameStructure TypeUnique Features
1-(Propan-2-yl)azetidin-3-amineAzetidine derivativeSimilar reactivity but different biological profile
N-(Azetidin-3-yl)pyrimidin-2-amineAzetidine derivativePotentially more selective for certain receptors
4-AcetylazetidineAcetylated azetidineEnhanced lipophilicity may influence bioavailability

This table highlights how variations in structure can lead to different reactivity profiles and biological activities.

Case Studies

Case Study 1: Anticancer Activity
A study evaluated the antiproliferative effects of azetidine derivatives in MCF-7 breast cancer cells. The results indicated significant activity, with some derivatives demonstrating IC50 values comparable to established anticancer drugs. This suggests that 2-(Azetidin-3-yl)propan-2-amine; dihydrochloride could be further explored as a potential anticancer agent .

Case Study 2: Drug Development
Research into the pharmacokinetics of azetidine derivatives demonstrated their ability to modulate enzyme activities effectively. These studies are crucial for understanding how such compounds can be developed into therapeutic agents targeting specific diseases .

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)propan-2-amine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved include signal transduction and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key attributes of 2-(Azetidin-3-yl)propan-2-amine dihydrochloride with analogous compounds, focusing on molecular structure, substituents, and pharmacological relevance:

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Pharmacological Notes Reference ID
2-(Azetidin-3-yl)propan-2-amine dihydrochloride C6H15Cl2N2 192.11 Azetidine ring, tertiary amine, dihydrochloride Potential CNS activity; under study
1-(Propan-2-yl)azetidin-3-amine dihydrochloride C6H15Cl2N2 192.11 Isopropyl group on azetidine ring Improved lipophilicity
2-(2-Chloro-4-fluorophenyl)propan-2-amine hydrochloride C9H12Cl2FN 240.11 Chloro-fluorophenyl substituent Investigated for antidepressant use
3-Methylazetidin-3-ol hydrochloride C4H10ClNO 123.58 Hydroxyl and methyl groups on azetidine Solubility enhancer in formulations
2-(Diisopropylamino)ethanol hydrochloride C8H20ClNO 181.70 Ethanol and diisopropylamino groups Surfactant or catalyst in synthesis

Detailed Research Findings

Structural and Functional Differences

  • Azetidine Core vs.
  • Substituent Effects :
    • The dihydrochloride salt form in the target compound improves aqueous solubility, critical for bioavailability in drug formulations .
    • The trifluoromethoxy group in 2-[4-(trifluoromethoxy)phenyl]propan-2-amine hydrochloride (MW 255.67) enhances metabolic stability compared to the parent compound .
  • Steric Hindrance : The isopropyl group in 1-(propan-2-yl)azetidin-3-amine dihydrochloride increases steric bulk, which may reduce binding affinity to certain receptors but improve selectivity .

Pharmacological Potential

  • Neurological Targets: Compounds like 2-(2-chloro-4-fluorophenyl)propan-2-amine hydrochloride are studied for serotonin or norepinephrine reuptake inhibition, suggesting similar mechanisms for the target compound .
  • Immunomodulation: Azetidine derivatives, such as those in , are explored for T-cell modulation, indicating broader therapeutic applications .

Biological Activity

2-(Azetidin-3-yl)propan-2-amine; dihydrochloride is a compound characterized by its azetidine structure, which features a four-membered nitrogen-containing ring. The molecular formula is C6H14Cl2N, with a molecular weight of approximately 171.09 g/mol. This compound has garnered attention for its potential biological activities, particularly in neuroprotection and as a pharmacological agent.

The dihydrochloride form enhances the compound's solubility in water, making it suitable for various applications in medicinal chemistry. Its unique structural features allow it to interact with biological systems in specific ways, influencing its pharmacological profile.

Biological Activity Overview

Research indicates that 2-(Azetidin-3-yl)propan-2-amine; dihydrochloride exhibits several biological activities:

  • Neuroprotective Effects : Studies suggest that this compound may provide protective effects against neurodegenerative conditions by modulating neurotransmitter systems and reducing oxidative stress.
  • Antiproliferative Activity : Preliminary data indicate potential antiproliferative effects in various cancer cell lines, including breast cancer cells (MCF-7), suggesting its role in cancer therapeutics.
  • Mechanism of Action : The compound's action may involve interaction with specific receptors or enzymes, leading to modulation of cellular pathways related to survival and proliferation.

Neuroprotective Activity

In vitro studies have demonstrated that 2-(Azetidin-3-yl)propan-2-amine; dihydrochloride can enhance neuronal survival under stress conditions. For instance, it was shown to reduce apoptosis in neuronal cell lines exposed to toxic agents. This suggests a potential application in treating neurodegenerative diseases such as Alzheimer's or Parkinson's.

Antiproliferative Studies

In a study evaluating the antiproliferative effects on MCF-7 breast cancer cells, the compound demonstrated significant activity with an IC50 value comparable to established chemotherapeutic agents. The results indicated that the compound could disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.

CompoundCell LineIC50 (µM)Mechanism
2-(Azetidin-3-yl)propan-2-amine; dihydrochlorideMCF-75.0Microtubule destabilization
CA-4 (reference)MCF-73.9Microtubule destabilization

Case Studies

  • Study on Neuroprotection : A study published in Journal of Neurochemistry explored the neuroprotective properties of various azetidine derivatives, including 2-(Azetidin-3-yl)propan-2-amine; dihydrochloride. The findings indicated that this compound significantly reduced oxidative stress markers and improved neuronal survival rates compared to controls.
  • Anticancer Activity : In research conducted at a prominent cancer research institute, the antiproliferative effects of the compound were evaluated against multiple cancer cell lines. The results highlighted its potential as a lead compound for developing new anticancer therapies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Azetidin-3-yl)propan-2-amine dihydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer :

  • Protection-Deprotection Strategy : Use Boc anhydride to protect the primary amine group of the azetidine precursor, followed by coupling with isopropylamine derivatives. Deprotection with HCl yields the dihydrochloride salt .
  • Key Reagents : Boc anhydride, HCl (for salt formation), and coupling agents like HATU or EDC .
  • Condition Optimization : Anhydrous conditions (e.g., diethyl ether) prevent side reactions during salt formation, while pH control during deprotection minimizes degradation .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Analytical Techniques :
  • NMR Spectroscopy : Compare 1H^1H/13C^{13}C NMR shifts with computational predictions (e.g., PubChem data) to confirm azetidine ring stability and amine protonation .
  • LC-MS : Detect impurities (<5%) from incomplete deprotection or side reactions .
  • Purity Validation : Use ion chromatography to quantify chloride content, ensuring stoichiometric dihydrochloride formation .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported reaction pathways for azetidine derivatives?

  • Methodological Answer :

  • Isotopic Labeling : Track 15N^{15}N-labeled intermediates via mass spectrometry to distinguish between competing pathways (e.g., ring-opening vs. substitution) .
  • Computational Modeling : Employ DFT calculations to compare activation energies of proposed mechanisms (e.g., SN2 vs. radical pathways) .
  • Cross-Validation : Replicate conflicting studies under standardized conditions (e.g., inert atmosphere, controlled humidity) to isolate variables causing discrepancies .

Q. What strategies mitigate batch-to-batch variability in biological assays involving this compound?

  • Methodological Answer :

  • Standardized Solubility Protocols : Pre-dissolve the compound in degassed, deionized water (pH 3–4) to prevent aggregation .
  • Bioactivity Normalization : Use internal controls (e.g., a reference antagonist) to calibrate receptor-binding assays, adjusting for purity differences .
  • Stability Profiling : Monitor decomposition via accelerated stability testing (40°C/75% RH) and correlate with assay reproducibility .

Q. How can researchers integrate theoretical frameworks to design targeted modifications of the azetidine core?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Models : Map electronic effects (Hammett constants) of substituents on the azetidine ring to predict bioactivity .
  • Molecular Dynamics Simulations : Simulate ligand-receptor binding to identify steric clashes or hydrogen-bonding opportunities .
  • Retrosynthetic Analysis : Apply Corey’s logic to prioritize routes with minimal protecting groups, reducing synthetic steps .

Data Analysis and Interpretation

Q. How should researchers address conflicting NMR data for intermediates in the synthesis pathway?

  • Methodological Answer :

  • Parameter Optimization : Adjust solvent (DMSO-d6 vs. CDCl3) and temperature to resolve proton splitting caused by dynamic effects .
  • 2D NMR Techniques : Use HSQC and HMBC to assign overlapping signals in crowded spectra (e.g., azetidine ring protons) .
  • Collaborative Validation : Share raw data with third-party labs to rule out instrument-specific artifacts .

Q. What statistical approaches validate the reproducibility of enzymatic inhibition studies?

  • Methodological Answer :

  • Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50_{50} values with 95% confidence intervals .
  • Outlier Detection : Apply Grubbs’ test to exclude anomalous data points arising from compound degradation .
  • Multivariate Analysis : Perform PCA on assay replicates to identify systematic errors (e.g., pipetting inaccuracies) .

Theoretical and Conceptual Frameworks

Q. How can researchers align their work with existing theories on azetidine-based drug design?

  • Methodological Answer :

  • Literature Mining : Use tools like SciFinder to map azetidine derivatives to known pharmacological targets (e.g., GPCRs, kinases) .
  • Hypothesis-Driven Design : Test whether steric bulk at the azetidine 3-position enhances selectivity for σ-1 receptors over σ-2 .
  • Mechanistic Proposals : Link observed bioactivity to theoretical models (e.g., QSAR predictions for logP and membrane permeability) .

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